(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Description
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative featuring a 4-chlorophenyl substituent and a carboxylic acid group. It serves as a key intermediate in pharmaceutical synthesis, particularly for antidepressants and pyrethroid insecticides. The compound is synthesized via a multi-step process involving titanium(IV) isopropoxide-mediated reactions, achieving a 47% yield after purification . Its stereochemistry and functional groups make it a versatile building block in organic chemistry.
Properties
IUPAC Name |
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXJKBNUJJIKU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-chlorophenyl)diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane epoxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropane epoxides.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted phenylcyclopropanes.
Scientific Research Applications
Therapeutic Potential
Research indicates that (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid may play a role in the development of pharmaceuticals targeting various diseases. Notably, it has been studied for its potential in:
- Anti-inflammatory Agents : The compound's ability to inhibit leukotriene C4 synthase suggests its utility in treating inflammatory conditions .
- Anticancer Properties : Preliminary studies indicate that cyclopropane derivatives can exhibit cytotoxic activity against certain cancer cell lines .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropanecarboxylic acids showed promising results in inhibiting tumor growth in vitro and in vivo .
- Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their effectiveness in reducing edema in animal models .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties.
Synthetic Routes :
- Cyclopropanation Reactions : This compound can be synthesized through cyclopropanation of suitable alkenes using diazo compounds under catalytic conditions.
- Functional Group Modifications : The carboxylic acid group can be transformed into various derivatives (e.g., esters or amides), expanding its utility in synthetic chemistry.
The biological activity of this compound is attributed to its interaction with biological targets:
- Mechanism of Action : The carboxylic acid group facilitates hydrogen bonding with proteins or enzymes, while the chlorophenyl moiety enhances hydrophobic interactions, potentially influencing enzyme activity or receptor binding.
Research Findings
Studies have shown that compounds with similar structures can modulate biological pathways involved in inflammation and cancer progression. For instance:
- A study indicated that cyclopropane derivatives could inhibit specific kinases involved in cancer cell proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The cyclopropane ring can undergo ring-opening reactions, which can be crucial in its biological activity. The chlorophenyl group can also participate in interactions with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogen and Methyl Derivatives
The substitution pattern on the cyclopropane ring and aryl group significantly impacts physicochemical properties and biological activity. Key analogs include:
Table 1: Comparison of Substituent Effects
Key Observations:
- Halogen Effects : The bromo derivative (241.08 g/mol) has a higher molecular weight than the chloro (194.63 g/mol) and fluoro (180.17 g/mol) analogs, influencing solubility and reactivity.
- Stereochemistry : The (1R,2S)-configured methyl analog exhibits a higher optical rotation (+120.6°) compared to its (1S,2S) counterpart (-19.0°), highlighting stereochemical impacts on chirality .
- Thermal Stability: Methyl substitution increases melting points (103–106°C vs. unmeasured for non-methylated analogs), suggesting enhanced crystalline packing .
Cyclopropane vs. Cyclobutane Analogs
Replacing the cyclopropane ring with cyclobutane alters ring strain and functional group orientation:
Table 2: Cyclopropane vs. Cyclobutane Derivatives
Key Observations:
Functional Group Modifications
Modifications such as esterification or amidation alter reactivity and applications:
Example :
- (1S,2R)-2-(4-Chlorophenyl)-N-propylcyclopropanamine : Derived from the carboxylic acid via carbamate intermediates, this amine derivative is used in antidepressant synthesis .
Biological Activity
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral compound characterized by a cyclopropane ring and a carboxylic acid functional group, with a 4-chlorophenyl substituent that enhances its structural complexity. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
- CAS Number : 142793-24-6
- Molecular Formula : C10H9ClO2
- Molecular Weight : 196.63 g/mol
- Purity : 95% .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. GPR120 Modulation
Research indicates that compounds similar to this compound can act as GPR120 modulators. GPR120 is a receptor that plays a critical role in insulin sensitivity and inflammation reduction in adipose tissues and macrophages. Modulating this receptor may provide therapeutic benefits for conditions like type 2 diabetes .
2. Anti-inflammatory Properties
Studies have shown that cyclopropanecarboxylic acids exhibit anti-inflammatory effects by influencing various signaling pathways involved in inflammation. The presence of the chlorophenyl group may enhance these properties, making the compound a candidate for further investigation in inflammatory diseases .
3. Potential Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with biological targets effectively. Its cyclopropane ring is known to confer stability and reactivity, which could be exploited in drug design for various therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on GPR120 Modulators : A study highlighted the potential of cyclopropanecarboxylic acids as GPR120 modulators, suggesting their use in improving insulin sensitivity and managing diabetes-related complications .
- Anti-inflammatory Activity : Another investigation demonstrated that derivatives of cyclopropanecarboxylic acids possess significant anti-inflammatory effects in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves:
- The use of stable sulfonium ylides reacting with olefins to produce the desired cyclopropane structure.
- Chiral resolution techniques to isolate the specific stereoisomer required for biological testing .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclobutanecarboxylic Acid | Four-membered ring | Generally less stable than cyclopropanes |
| 3-Chlorocyclopropanecarboxylic Acid | Chlorine substitution at different position | Varies in reactivity due to chlorine position |
| Cyclohexanecarboxylic Acid | Six-membered ring | More stable; different biological profiles |
This table highlights how this compound stands out due to its stability and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation using titanium(IV) isopropoxide as a catalyst. For example, sultam derivatives are reacted with phenyl glycidol derivatives under controlled heating (150°C), followed by hydrolysis with LiOH to yield the carboxylic acid . Yield optimization strategies include:
- Catalyst selection : Titanium-based catalysts improve stereoselectivity.
- Temperature control : Maintaining 0°C during NaN₃ addition minimizes side reactions.
- Solvent choice : Acetone or toluene enhances intermediate stability.
- Purification : Flash chromatography or recrystallization improves purity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Ti(OiPr)₄, 150°C | 47% |
| Hydrolysis | LiOH, MeOH/H₂O | 44% |
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms cyclopropane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl). ¹³C NMR identifies carboxylic acid carbonyl (δ ~170 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : Exact mass (e.g., 210.06 Da for C₁₀H₉ClO₂) confirms molecular formula .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a chiral building block for:
- Dopamine D3 receptor antagonists : Stereochemistry at cyclopropane positions (1S,2S) is critical for receptor binding affinity .
- Metabotropic glutamate receptor agonists : Analogous cyclopropane-carboxylic acids (e.g., L-CCG-I) show activity in neurological studies .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound compared to its diastereomers?
- Methodological Answer : The (1S,2S) configuration optimizes spatial alignment with target receptors. For example:
- (1R,2R)-isomers : Reduced binding affinity due to inverted chirality (e.g., 10-fold lower activity in D3 receptor assays) .
- Fluorinated analogs : (1S,2R)-2-fluorocyclopropane derivatives exhibit altered logP and solubility, impacting bioavailability .
Experimental Design : Compare IC₅₀ values of diastereomers using radioligand binding assays.
Q. What computational methods model the conformational stability of the cyclopropane ring?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates ring strain (~27 kcal/mol) and substituent effects. Chlorophenyl groups increase torsional stress by 15% compared to non-substituted analogs .
- Molecular Dynamics : Simulates solvent interactions; polar solvents (e.g., water) stabilize the carboxylic acid via hydrogen bonding .
Q. How can competing reaction pathways during synthesis be controlled to minimize by-products?
- Methodological Answer :
- By-product analysis : Common impurities include trans-cyclopropane isomers and unhydrolyzed esters.
- Mitigation strategies :
- Use chiral auxiliaries (e.g., sultam derivatives) to enforce cis-selectivity .
- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane).
- Optimize stoichiometry (e.g., 1.5 eq. Ti(OiPr)₄ reduces dimerization).
Data Contradiction Analysis
Q. How do discrepancies in reported yields for similar cyclopropane syntheses arise?
- Methodological Answer : Variability stems from:
- Scale differences : Milligram-scale reactions (e.g., 47% yield ) vs. industrial batches (lower yields due to mixing inefficiencies).
- Purification methods : Flash chromatography (≥95% purity) vs. distillation (lower recovery).
- Catalyst aging : Titanium catalysts degrade upon exposure to moisture, reducing efficacy in replicate runs.
Key Research Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
